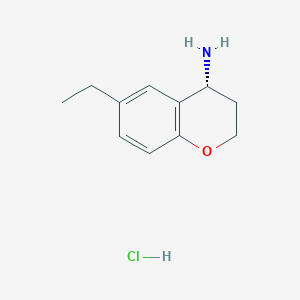
N-p-Tolyl-guanidine oxalate
概要
説明
N-p-Tolyl-guanidine oxalate is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . It is a derivative of guanidine, featuring a p-tolyl group attached to the nitrogen atom of the guanidine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Guanidine derivatives, which n-p-tolyl-guanidine oxalate is a part of, have been found to interact with various biological targets . For instance, guanethidine, a guanidine derivative, acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .
Mode of Action
Guanethidine, a related compound, is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Biochemical Pathways
Guanidine derivatives have been found to interact with various biochemical pathways . For example, guanethidine interferes with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Result of Action
Guanidine derivatives have been found to have various effects at the molecular and cellular level . For instance, guanethidine has been found to have antihypertensive effects, used in the management of moderate and severe hypertension .
Action Environment
Factors such as pH, temperature, and the presence of other chemicals can affect a compound’s stability, how it is absorbed and distributed in the body, and how it interacts with its targets .
生化学分析
Biochemical Properties
N-p-Tolyl-guanidine oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with guanidino compounds, which are known to play crucial roles in renal diseases . The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with guanidino compounds can lead to changes in the expression of genes involved in metabolic pathways . Additionally, it can modulate cell signaling pathways, leading to altered cellular responses. These effects highlight the compound’s potential in studying cellular functions and developing therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular functions and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its interaction with guanidino compounds can influence metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its biochemical properties and interactions with biomolecules . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical properties . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tolyl-guanidine oxalate typically involves the reaction of p-toluidine with cyanamide under acidic conditions to form N-p-Tolyl-guanidine. This intermediate is then reacted with oxalic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
N-p-Tolyl-guanidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
N-p-Tolyl-guanidine oxalate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
類似化合物との比較
Similar Compounds
- N-Phenyl-guanidine oxalate
- N-Methyl-guanidine oxalate
- N-Ethyl-guanidine oxalate
Uniqueness
N-p-Tolyl-guanidine oxalate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
特性
IUPAC Name |
2-(4-methylphenyl)guanidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.C2H2O4/c1-6-2-4-7(5-3-6)11-8(9)10;3-1(4)2(5)6/h2-5H,1H3,(H4,9,10,11);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTFVIPZBMEVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)
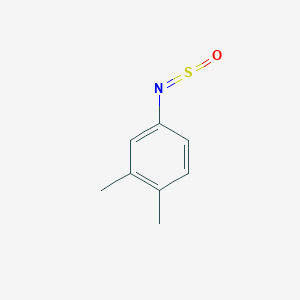

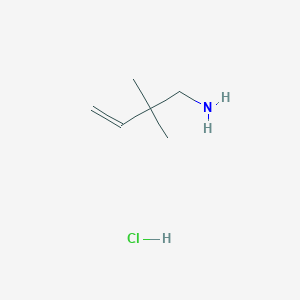

![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)
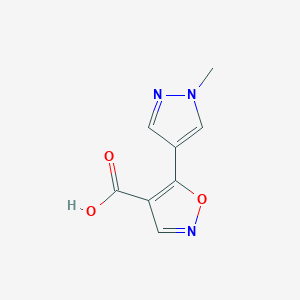
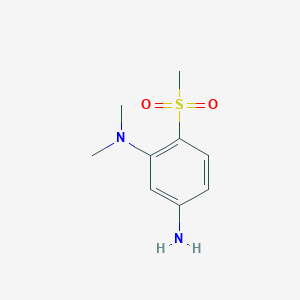
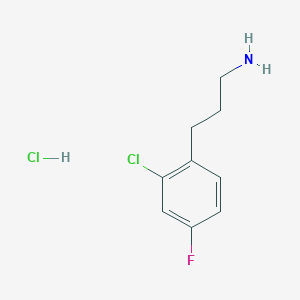
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)
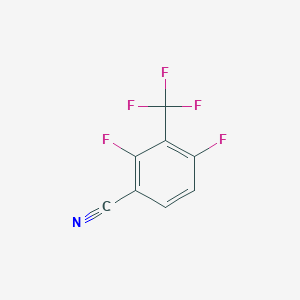
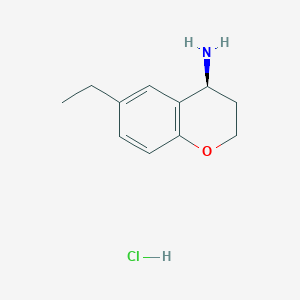
![5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole](/img/structure/B1430244.png)
